3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
The compound “3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimido[4,5-b]quinoline core and a trimethoxyphenyl group. The trimethoxyphenyl group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Scientific Research Applications
Inhibition of Cancer Cell Growth: Studies have shown that this compound inhibits cancer cell growth with impressive potency. Its IC50 values against various cancer cell lines range from 25 to 440 nM . Researchers have explored its effects on different cancer types, including breast, lung, and colon cancers.
Tubulin Polymerization Inhibition: The compound exerts strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin . This interaction disrupts microtubule dynamics, a critical process for cell division, and contributes to its anticancer activity.
Mechanism of Action
Understanding the underlying mechanisms is crucial for drug development. Here’s what we know:
Caspase Activation: Compound 374 (a derivative of this compound) triggers caspase activation, suggesting an apoptotic pathway. This activation occurs via a possible oxidative mechanism .
ERK2 Modulation: Interestingly, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation without directly affecting microtubules and tubulin . ERKs play essential roles in cell signaling and proliferation.
Other Potential Applications
While anticancer research dominates, other applications are worth exploring:
Photoprotective Properties: The compound’s good moisturizing properties make it suitable for skincare products. It protects the skin from UV radiation damage .
Conclusion
ChemBK. “3,4,5-Trimethoxycinnamate.” Link Molecules. “Synthesis and Biological Evaluation of 3,4,5-Trimethoxyphenyl Derivatives as Potential Anticancer Agents.” Link Springer. “The trimethoxyphenyl (TMP) functional group: a versatile scaffold in medicinal chemistry.” Link
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule network, essential for cell division . By inhibiting Hsp90, it affects protein folding and stability . The inhibition of TrxR affects the cellular redox state .
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) . This indicates that the compound may have potential anti-cancer effects.
properties
IUPAC Name |
3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-6-7-12-28-23(15-13-18(31-3)22(33-5)19(14-15)32-4)26-24-20(25(28)30)21(29)16-10-8-9-11-17(16)27(24)2/h8-11,13-14H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMOEJTVXVCYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione |
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